Isopropyl 2-aminoacetate hydrochloride Isopropyl 2-aminoacetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 14019-62-6
VCID: VC21538423
InChI: InChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H
SMILES: CC(C)OC(=O)CN.Cl
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol

Isopropyl 2-aminoacetate hydrochloride

CAS No.: 14019-62-6

Cat. No.: VC21538423

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-aminoacetate hydrochloride - 14019-62-6

CAS No. 14019-62-6
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
IUPAC Name propan-2-yl 2-aminoacetate;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H
Standard InChI Key UBKCIXXGQRZHRO-UHFFFAOYSA-N
SMILES CC(C)OC(=O)CN.Cl
Canonical SMILES CC(C)OC(=O)CN.Cl

Chemical Identity and Structure

Isopropyl 2-aminoacetate hydrochloride is an ester derivative of the amino acid glycine. It consists of glycine with an isopropyl ester group and exists as a hydrochloride salt. The compound has precise chemical identifiers that facilitate its categorization and usage in chemical databases and research.

Basic Information

The compound is formally known by its IUPAC name propan-2-yl 2-aminoacetate hydrochloride but is commonly referred to as isopropyl 2-aminoacetate hydrochloride or glycine isopropyl ester hydrochloride . It has a defined chemical structure with specific molecular descriptors that uniquely identify it within chemical databases and literature.

Chemical Identifiers

The following table provides the key chemical identifiers for isopropyl 2-aminoacetate hydrochloride:

ParameterValue
CAS Registry Number14019-62-6
Molecular FormulaC₅H₁₂ClNO₂
Molecular Weight153.61 g/mol
IUPAC NamePropan-2-yl 2-aminoacetate hydrochloride
InChI KeyUBKCIXXGQRZHRO-UHFFFAOYSA-N
SMILES NotationCC(C)OC(=O)CN.Cl
PubChem CID23033482
MDL NumberMFCD00151826

This compound possesses a distinct chemical structure featuring an amino group, a carboxyl group esterified with an isopropyl moiety, and a hydrochloride counterion . The ester linkage provides stability while maintaining reactivity at the amino group, making it useful for various chemical transformations.

Physical Properties

Understanding the physical properties of isopropyl 2-aminoacetate hydrochloride is essential for handling, storage, and application in various experimental procedures. These properties influence its behavior in different environments and its compatibility with other reagents.

Standard Physical Characteristics

Isopropyl 2-aminoacetate hydrochloride typically appears as a crystalline solid at room temperature. Its physical state and appearance can vary slightly depending on purity and preparation methods. The following table summarizes its key physical properties:

PropertyValue
Physical StateCrystalline solid
Boiling Point175.7°C at 760 mmHg
Flash Point60°C
Vapor Pressure0.979 mmHg at 25°C
Water SolubilitySoluble
Recommended StorageSealed in dry containers at room temperature

The compound demonstrates good solubility in water, which facilitates its use in aqueous reactions and biological systems . This property is particularly advantageous for pharmaceutical applications where aqueous solubility is often a critical factor in formulation development.

Synthesis Methods

The synthesis of isopropyl 2-aminoacetate hydrochloride typically involves the esterification of glycine with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. This section explores various synthetic approaches to this compound.

Laboratory Synthesis

In laboratory settings, isopropyl 2-aminoacetate hydrochloride can be prepared through a controlled esterification process. The reaction typically involves the following steps:

  • Esterification of glycine with isopropanol, often in the presence of a catalyst such as sulfuric acid or thionyl chloride

  • Formation of the hydrochloride salt by treatment with hydrochloric acid

  • Purification through recrystallization or other appropriate methods

The reaction can be represented by the following simplified scheme:

NH₂CH₂COOH + (CH₃)₂CHOH → NH₂CH₂COO(CH₃)₂CH + H₂O
NH₂CH₂COO(CH₃)₂CH + HCl → NH₂CH₂COO(CH₃)₂CH·HCl

This synthesis route is commonly employed when preparing the compound for research and small-scale applications . The process requires careful temperature control and anhydrous conditions to achieve optimal yields.

Industrial Production

For larger-scale production, the synthesis process is often modified to improve efficiency and yield. Industrial methods typically employ continuous flow reactors and may utilize different catalysts or reaction conditions to optimize production. Advanced purification techniques, including crystallization and recrystallization, are employed to ensure high purity of the final product.

Chemical Reactivity

The reactivity of isopropyl 2-aminoacetate hydrochloride is largely determined by its functional groups, particularly the amino group and the ester linkage. These reactive sites allow the molecule to participate in various chemical transformations.

Key Reactions

Isopropyl 2-aminoacetate hydrochloride can undergo several important reactions, including:

  • Nucleophilic substitutions at the amino group

  • Hydrolysis of the ester linkage

  • Peptide bond formation with carboxylic acids

  • Salt formation with bases

In chemical synthesis, this compound is particularly valuable as a building block for more complex molecules. Its ability to form peptide bonds makes it useful in the preparation of dipeptides and other peptide derivatives. The patent literature shows its application in the synthesis of substituted cyclohexanecarboxamides, indicating its utility in pharmaceutical research .

Biological and Pharmacological Properties

Isopropyl 2-aminoacetate hydrochloride exhibits interesting biological activities that make it relevant for pharmacological applications. Although direct research on this specific compound is somewhat limited in the provided literature, we can extrapolate from similar glycine ester derivatives.

Applications in Research and Industry

Isopropyl 2-aminoacetate hydrochloride finds applications across multiple scientific and industrial domains. Its versatility as a chemical building block makes it valuable in various synthetic pathways.

Pharmaceutical Applications

In pharmaceutical research, isopropyl 2-aminoacetate hydrochloride serves as an intermediate in the synthesis of more complex drug candidates. The patent literature indicates its use in the preparation of substituted cyclohexanecarboxamides, which may have therapeutic potential . These applications highlight the compound's role as a valuable synthetic building block in medicinal chemistry.

Chemical Synthesis

As a protected form of glycine, isopropyl 2-aminoacetate hydrochloride is used in various chemical synthesis applications, particularly where selective reactivity at the amino group is desired. The isopropyl ester protection of the carboxyl group allows for controlled chemical transformations. This compound can serve as a key intermediate in the synthesis of:

  • Peptides and peptide derivatives

  • Heterocyclic compounds

  • Specialty chemicals

  • Bioactive molecules

Its use in these contexts demonstrates its importance as a versatile reagent in organic synthesis.

Comparative Analysis with Similar Compounds

To better understand the properties and applications of isopropyl 2-aminoacetate hydrochloride, it is helpful to compare it with structurally related compounds. This comparison provides insight into how subtle structural differences affect properties and applications.

Comparison with Other Glycine Esters

The following table compares isopropyl 2-aminoacetate hydrochloride with other glycine ester derivatives:

CompoundStructure VariationProperties ComparisonApplications
Methyl 2-aminoacetate hydrochlorideMethyl ester instead of isopropylLower lipophilicity, slightly higher water solubilitySimilar synthetic applications, potentially different pharmacokinetics
Ethyl 2-aminoacetate hydrochlorideEthyl ester instead of isopropylIntermediate lipophilicity between methyl and isopropyl derivativesWidely used in peptide synthesis
Propyl 2-aminoacetate hydrochlorideStraight-chain propyl group instead of branched isopropylSimilar molecular weight but different steric propertiesSimilar applications with potential differences in reactivity

These structural variations can significantly influence properties such as solubility, stability, and biological activity, which in turn affect their suitability for specific applications in research and industry.

Current Research and Future Directions

Research involving isopropyl 2-aminoacetate hydrochloride continues to evolve, with ongoing investigations into its potential applications in various fields. While specific research on this compound is somewhat limited in the provided literature, its structural features suggest several promising directions for future investigation.

Emerging Applications

Potential areas for future research and application of isopropyl 2-aminoacetate hydrochloride include:

  • Development of novel pain management therapies

  • Investigation of anti-inflammatory properties

  • Application in prodrug design to improve drug delivery

  • Exploration of its role in peptide-based therapies

These emerging applications highlight the compound's versatility and ongoing relevance in scientific research. As analytical techniques and synthetic methodologies continue to advance, new applications for this compound may emerge.

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